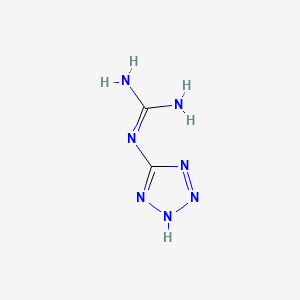![molecular formula C15H11N3S B14483365 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine CAS No. 64329-56-2](/img/structure/B14483365.png)
11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine is a complex heterocyclic compound that features both quinoxaline and benzothiazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine typically involves the condensation of 2-aminothiophenol with a suitable quinoxaline derivative. One common method includes the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the quinoxaline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-N-oxide derivatives, while reduction could produce dihydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Wirkmechanismus
The mechanism of action of 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it can interact with enzymes and proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A simpler analog that lacks the benzothiazine moiety.
Benzothiazine: A related compound that does not contain the quinoxaline ring.
Indolo[2,3-b]quinoxaline: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness: 11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine is unique due to the combination of quinoxaline and benzothiazine moieties in a single molecule. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64329-56-2 |
|---|---|
Molekularformel |
C15H11N3S |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
11-methylquinoxalino[2,3-b][1,4]benzothiazine |
InChI |
InChI=1S/C15H11N3S/c1-18-12-8-4-2-6-10(12)17-15-14(18)16-11-7-3-5-9-13(11)19-15/h2-9H,1H3 |
InChI-Schlüssel |
GALWJCJMPBHFAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C3C1=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



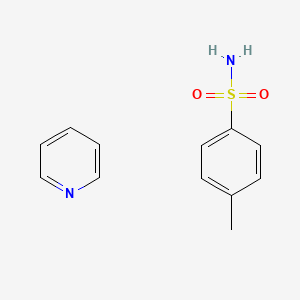
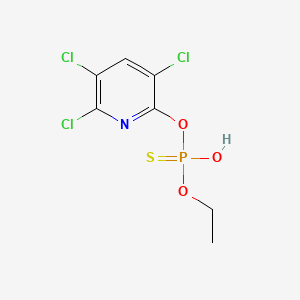
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
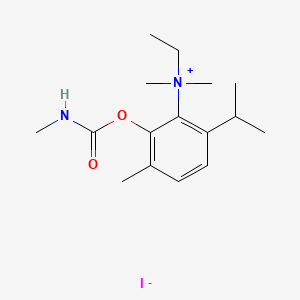
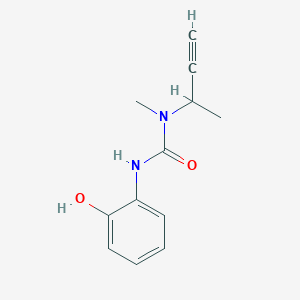
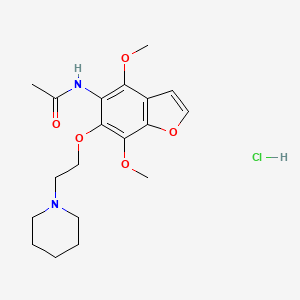

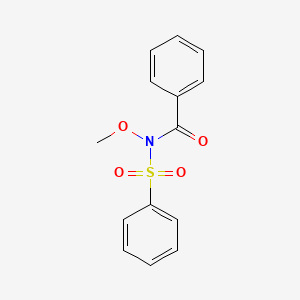
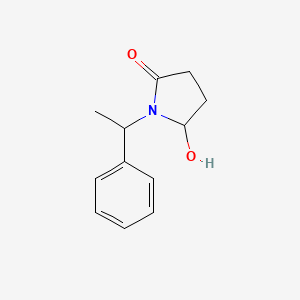
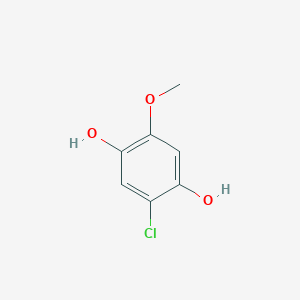
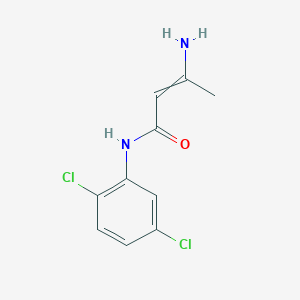
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)
